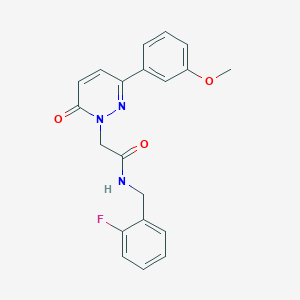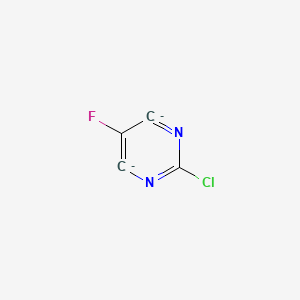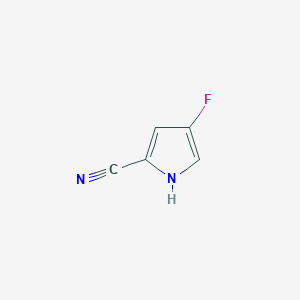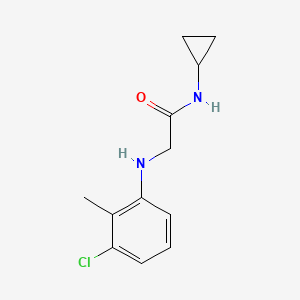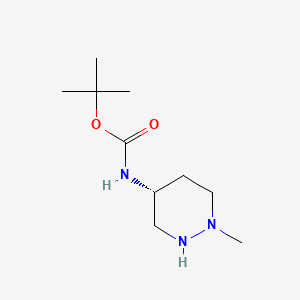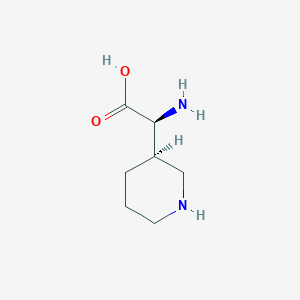
Tert-butyl 5-(benzyloxy)-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-(benzyloxy)-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate: is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a benzyloxy group, and a dihydropyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(benzyloxy)-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate typically involves multi-step organic reactions One common method involves the condensation of appropriate starting materials under controlled conditionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction parameters, and enhanced safety. The use of flow microreactors allows for continuous production, which is more sustainable and cost-effective compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 5-(benzyloxy)-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 5-(benzyloxy)-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-butyl 5-(benzyloxy)-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl benzoquinone
- Tert-butyl 2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
Uniqueness
Tert-butyl 5-(benzyloxy)-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Eigenschaften
Molekularformel |
C17H20N2O4 |
|---|---|
Molekulargewicht |
316.35 g/mol |
IUPAC-Name |
tert-butyl 2-methyl-6-oxo-5-phenylmethoxy-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C17H20N2O4/c1-11-18-13(16(21)23-17(2,3)4)14(15(20)19-11)22-10-12-8-6-5-7-9-12/h5-9H,10H2,1-4H3,(H,18,19,20) |
InChI-Schlüssel |
APGMJRSOGPBTTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C(=O)N1)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


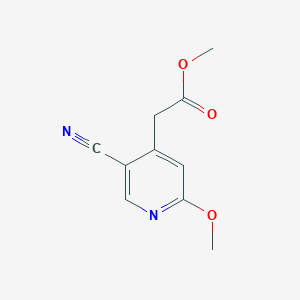
![4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B14887570.png)
![6,7-Dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14887577.png)
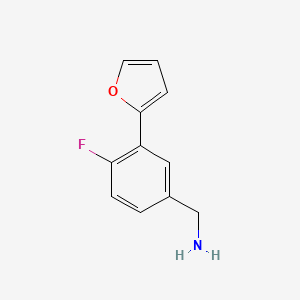
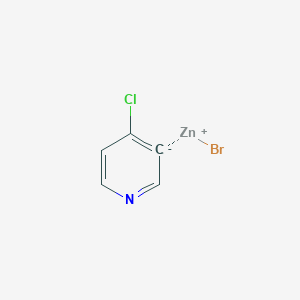
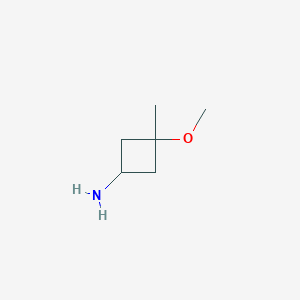
![Cyclopentyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14887613.png)
